

Ecotoxicology of Prometryn on Aquatic Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Prometryn

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Executive Summary

Prometryn, a triazine herbicide, is widely used in agriculture to control broadleaf and grassy weeds. Its prevalence in aquatic ecosystems due to runoff and spray drift raises significant ecotoxicological concerns. This technical guide provides a comprehensive overview of the effects of **prometryn** on a variety of aquatic organisms, including fish, invertebrates, and algae. The document synthesizes acute and chronic toxicity data, details sublethal effects such as oxidative stress and developmental abnormalities, and outlines the underlying molecular mechanisms of toxicity. This guide is intended to be a valuable resource for researchers and scientists involved in environmental risk assessment and for drug development professionals interested in the off-target effects of chemical compounds.

Acute and Chronic Toxicity of Prometryn

Prometryn exhibits a range of toxic effects on aquatic life, with sensitivity varying across different species and taxonomic groups. The following tables summarize the quantitative data on the acute and chronic toxicity of **prometryn**.

Table 1: Acute Toxicity of Prometryn to Aquatic Organisms

Species	Taxonomic Group	Endpoint (96-hour)	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow trout)	Fish	LC50	2.5 - 2.9	[1]
Lepomis macrochirus (Bluegill sunfish)	Fish	LC50	10.0	[1]
Carassius auratus (Goldfish)	Fish	LC50	3.5	[1]
Cyprinus carpio (Carp)	Fish	LC50	8.0	[1]
Oreochromis niloticus (Tilapia)	Fish	LC50	5.49	[2]
Daphnia magna	Invertebrate	EC50 (48-hour)	18.9	[1]

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.

Table 2: Chronic Toxicity of Prometryn to Aquatic Organisms

Species	Taxonomic Group	Endpoint	Value (µg/L)	Duration	Reference
Cyprinus carpio (Common carp)	Fish	NOEC	< 510	35 days	[3]
Daphnia magna	Invertebrate	NOEC (Reproduction)	-	21 days	[4]

NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Sublethal Effects of Prometryn

Beyond direct mortality, **prometryn** can induce a range of sublethal effects at environmentally relevant concentrations, impacting the health and fitness of aquatic organisms.

Oxidative Stress

A primary mechanism of **prometryn**'s sublethal toxicity is the induction of oxidative stress. Exposure to **prometryn** leads to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of aquatic organisms. This imbalance results in cellular damage, including lipid peroxidation and DNA damage.[5][6] Studies have shown that **prometryn** exposure can alter the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR) in various fish and invertebrate species.[3][7]

Developmental and Reproductive Toxicity

Prometryn has been shown to cause developmental toxicity in early life stages of fish. In zebrafish (*Danio rerio*), exposure to **prometryn** during embryonic development can lead to a shortened body length, yolk sac and heart edema, abnormal heart rate, and reduced viability.[8] These developmental defects are linked to mitochondrial dysfunction and the induction of apoptosis.[8] Furthermore, while specific data on **prometryn**'s impact on invertebrate reproduction is limited, the standard *Daphnia magna* reproduction test (OECD 211) is a key protocol for assessing such effects.[4]

Histopathological Effects

Histopathological examinations of fish exposed to **prometryn** have revealed damage to vital organs. In common carp, chronic exposure has been associated with mild alterations in the gills and liver, including edema of the secondary epithelium of the gills and leukocyte infiltration in the liver.[9] These tissue-level impacts can have significant consequences for organismal health, affecting respiration, detoxification, and overall physiological function.

Mechanisms of Toxicity

Inhibition of Photosystem II

The primary mode of action of **prometryn** as an herbicide is the inhibition of photosynthesis at Photosystem II (PSII).[5] In aquatic plants and algae, **prometryn** binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption not only halts energy production but also leads to the generation of ROS.[5][10]

Oxidative Stress and Apoptosis Signaling

The overproduction of ROS induced by **prometryn** triggers a cascade of cellular stress responses. One key pathway activated is the Nrf2-Keap1 signaling pathway, a master regulator of the antioxidant response.[11] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. However, severe or prolonged stress can lead to programmed cell death, or apoptosis. **Prometryn** has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases, such as caspase-3 and caspase-9.[6][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the standard protocols for key experiments cited in this guide, based on OECD guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

- Test Organism: *Danio rerio* (Zebrafish), *Oncorhynchus mykiss* (Rainbow trout), or other suitable fish species.
- Test Duration: 96 hours.
- Exposure System: Semi-static or flow-through system to maintain stable test concentrations.
- Test Concentrations: A geometric series of at least five concentrations and a control.
- Water Quality Parameters: Temperature, pH, and dissolved oxygen are measured regularly. Water hardness should be recorded.

- Observations: Mortality is recorded at 24, 48, 72, and 96 hours.
- Endpoint: The 96-hour LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia magna Reproduction Test (Based on OECD Guideline 211)

- Test Organism: Daphnia magna neonates (<24 hours old).
- Test Duration: 21 days.
- Exposure System: Semi-static renewal of the test medium at least three times a week.
- Test Concentrations: At least five concentrations and a control.
- Feeding: Daphnids are fed daily with a suitable algal food source.
- Observations: Adult mortality and the number of offspring produced are recorded daily or on days of media renewal.
- Endpoints: The primary endpoints are the total number of live offspring produced per parent animal and adult mortality. The NOEC, LOEC, and ECx for reproduction are determined.^[4]

Algal Growth Inhibition Test (Based on OECD Guideline 201)

- Test Organism: Exponentially growing cultures of a green alga species (e.g., *Raphidocelis subcapitata*).
- Test Duration: 72 hours.
- Exposure System: Batch cultures in a nutrient-rich medium under continuous, uniform illumination and constant temperature.
- Test Concentrations: At least five concentrations and a control, with three replicates per concentration.

- Observations: Algal growth is measured at least every 24 hours using methods such as cell counts or fluorescence.
- Endpoints: The average specific growth rate and yield are calculated. The EC50 for growth inhibition is determined.[\[14\]](#)[\[15\]](#)

Fish Early-life Stage Toxicity Test (Based on OECD Guideline 210)

- Test Organism: Newly fertilized fish eggs (e.g., *Danio rerio*).
- Test Duration: Species-specific, typically until the control fish are free-feeding (e.g., 30 days post-hatch for zebrafish).[\[16\]](#)
- Exposure System: Flow-through or semi-static renewal.
- Test Concentrations: At least five concentrations and a control.
- Observations: Daily records of embryonic development, hatching success, survival of larvae, and any morphological or behavioral abnormalities. At the end of the test, length and weight of surviving fish are measured.[\[7\]](#)[\[14\]](#)
- Endpoints: The primary endpoints are hatching success, post-hatch survival, and growth (length and weight). The NOEC, LOEC, and ECx for these endpoints are determined.[\[17\]](#)

Oxidative Stress Biomarker Assays

- Sample Preparation: Tissues of interest (e.g., liver, gills) are homogenized in an appropriate buffer.
- Lipid Peroxidation: Measured as malondialdehyde (MDA) content using the thiobarbituric acid reactive substances (TBARS) assay.
- Antioxidant Enzyme Activity:
 - Superoxide Dismutase (SOD): Assayed by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium.

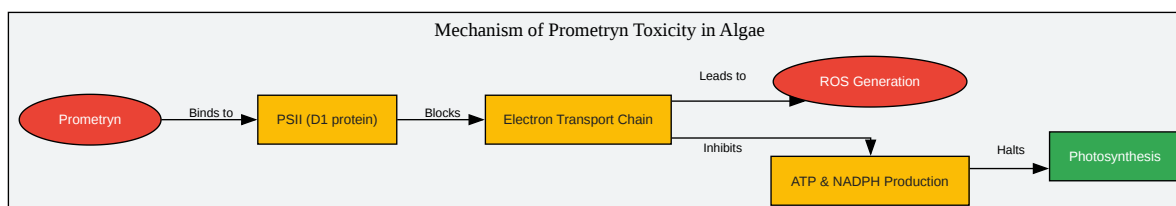
- Catalase (CAT): Measured by the rate of hydrogen peroxide decomposition.
- Glutathione Reductase (GR): Determined by the rate of NADPH oxidation in the presence of oxidized glutathione.
- Data Analysis: Enzyme activities are typically normalized to the total protein content of the sample.

Histopathological Analysis

- Tissue Sampling and Fixation: Organs such as gills and liver are dissected and fixed in a suitable fixative (e.g., 10% neutral buffered formalin).
- Processing and Embedding: Tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
- Sectioning and Staining: Thin sections (e.g., 5 μm) are cut using a microtome and stained with hematoxylin and eosin (H&E) for general morphological examination.[9]
- Microscopic Examination: Stained sections are examined under a light microscope to identify any cellular or tissue-level abnormalities.

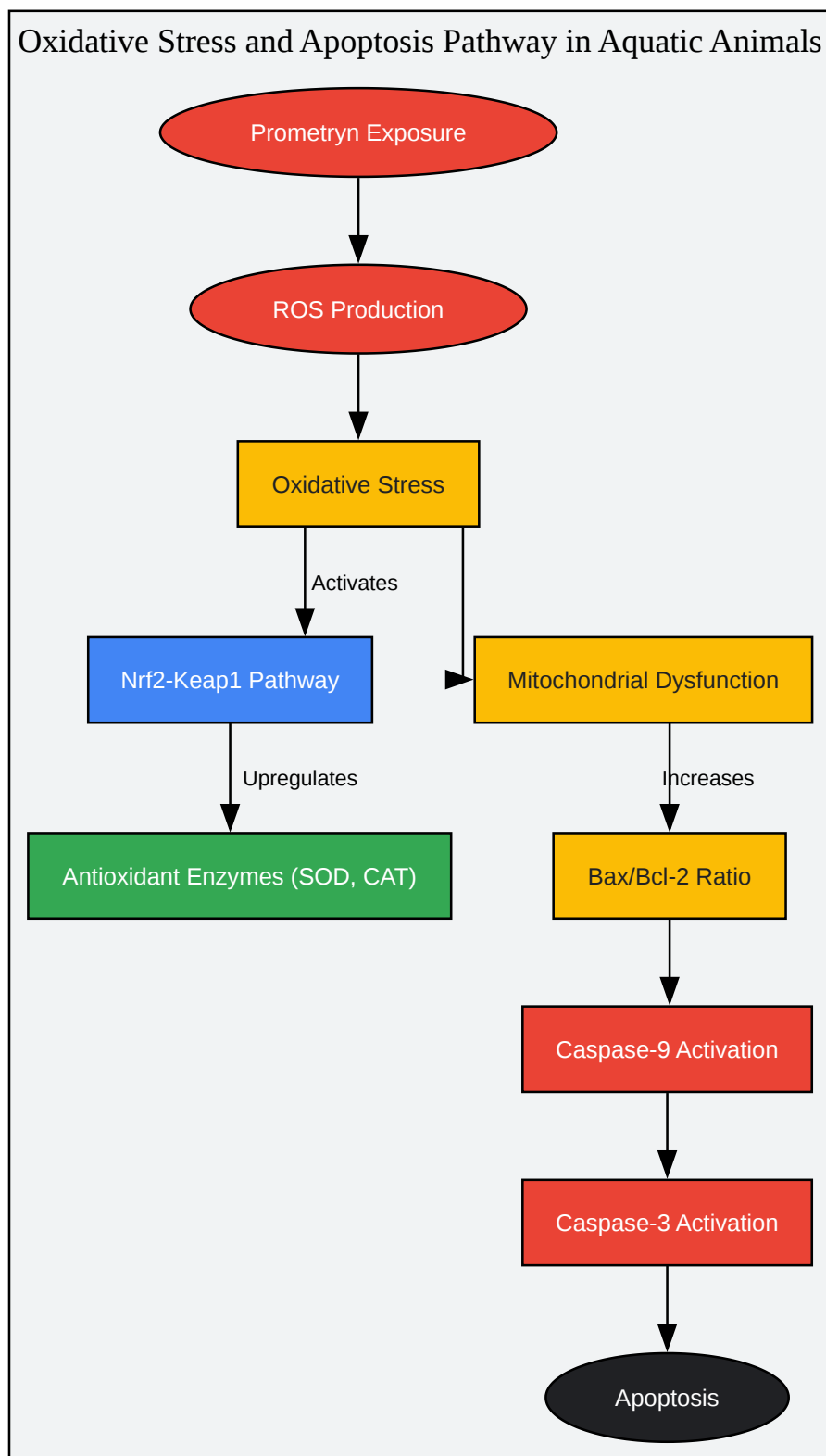
Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the ecotoxicology of **prometryn**.



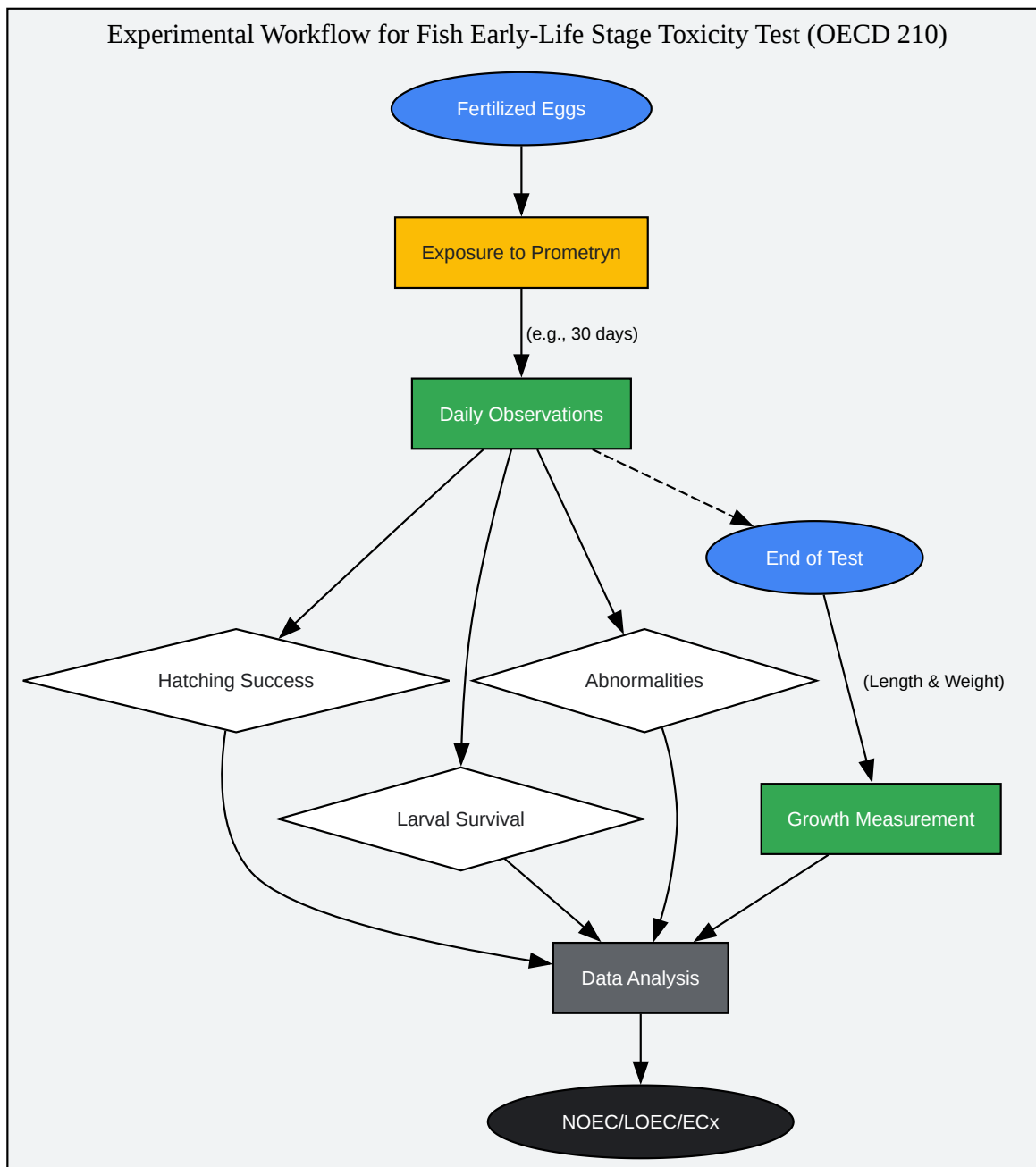
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Caption: **Prometryn's** primary mode of action in algae.



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Caption: **Prometryn**-induced oxidative stress and apoptosis.



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Caption: Workflow for fish early-life stage toxicity testing.

Environmental Fate and Bioaccumulation

Prometryn is moderately persistent in the aquatic environment, with its degradation being influenced by factors such as sunlight and microbial activity. It has a low potential for bioaccumulation in fish, with reported bioconcentration factors (BCF) being relatively low.[1] For instance, in tilapia, the highest BCF of 93.1 was observed in the liver.[2] However, **prometryn** can accumulate in various tissues, with the highest concentrations typically found in the liver, followed by the gills, muscle, and blood.[2][8] The presence of other substances, such as humic acid, can influence the bioaccumulation of **prometryn** in aquatic organisms.[18]

Conclusion

Prometryn poses a significant ecotoxicological risk to aquatic organisms. Its primary mode of action, the inhibition of photosystem II, leads to a cascade of downstream effects, most notably oxidative stress and apoptosis. This guide has summarized the available quantitative data on the acute and chronic toxicity of **prometryn**, detailed its sublethal effects, and outlined the key molecular pathways of toxicity. The provided experimental protocols, based on international guidelines, offer a framework for future research and regulatory testing. A comprehensive understanding of the ecotoxicology of **prometryn** is essential for developing effective environmental risk management strategies and for informing the development of safer chemical alternatives.

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